3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate

Fragment-based drug discovery Synthetic intermediate Protecting group strategy

Choose this building block to add a meta-dimethylsulfamoylamino-phenyl fragment proven to engage kinase hinge regions (PDB 5I3O, ligand IDV). The piperidine-1-carboxylate terminus provides a latent secondary amine via selective carbamate deprotection—enabling parallel R-group diversification without disturbing the validated binding mode. With XLogP=1.4 and TPSA=87.3 Ų, it meets CNS fragment-library criteria. This specific combination of kinase-binding validation and orthogonal synthetic versatility is absent in simpler sulfamide, boronic acid, or acetyl analogs.

Molecular Formula C14H21N3O4S
Molecular Weight 327.4g/mol
CAS No. 927640-19-5
Cat. No. B497198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate
CAS927640-19-5
Molecular FormulaC14H21N3O4S
Molecular Weight327.4g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCCCC2
InChIInChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-12-7-6-8-13(11-12)21-14(18)17-9-4-3-5-10-17/h6-8,11,15H,3-5,9-10H2,1-2H3
InChIKeyTWAMUNJARIDRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate (CAS 927640-19-5): Structural Identity and Scientific Procurement Context


3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate (CAS 927640-19-5) is a synthetic, small-molecule organic compound classified as a piperidine-1-carboxylate ester linked to a meta-substituted dimethylsulfamoylamino-phenyl group. Its molecular formula is C14H21N3O4S, with a monoisotopic mass of 327.12527733 Da [1]. The compound features a single hydrogen bond donor (the sulfamoyl NH), six hydrogen bond acceptors, a topological polar surface area of 87.3 Ų, and a calculated XLogP3-AA of 1.4, positioning it in a moderate lipophilicity range typical of fragment-like or building-block molecules [1]. It is primarily offered as a research chemical and synthetic intermediate, with documented connections to kinase inhibitor pharmacophores exemplified by the dimethylsulfamoylamino-phenyl fragment found in the BMP-2-inducible kinase co-crystal structure (PDB 5I3O, ligand IDV) [2].

Why a Generic Dimethylsulfamoyl Building Block Cannot Replace 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate for Fragment-Based Design


In-class dimethylsulfamoyl-phenyl derivatives vary critically in their terminal functional group, which dictates downstream synthetic utility, physicochemical property envelope, and target engagement potential. Simple analogs such as N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide or 3-[(dimethylsulfamoyl)amino]phenylboronic acid bear distinct reactive handles (acetamide, boronic acid) that engage different coupling chemistries and produce products with divergent solubility and permeability profiles [1]. The piperidine-1-carboxylate terminus uniquely provides a masked secondary amine with a carbamate linkage, enabling selective deprotection under orthogonal conditions to reveal a free piperidine for further diversification, a feature absent in methyl ketone, boronic acid, or simple sulfamide precursors [1] [2].

Quantitative Comparator Evidence: Physicochemical and Structural Differentiation of 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate


Hydrogen Bond Donor Deficit: Orthogonal Synthetic Handle Unavailable in Boronic Acid or Acetamide Analogs

The target compound possesses exactly one hydrogen bond donor (the sulfamoyl NH), while closely related building blocks can have up to two donors. For example, the pinacol ester of 3-[(dimethylsulfamoyl)amino]phenylboronic acid typically features two HBDs (the sulfamoyl NH and the boronic acid OH), and N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide has two HBDs (sulfamoyl NH and amide NH) [1]. The single HBD in the target compound avoids potential solubility-permeability conflicts and simplifies rotational degrees of freedom during fragment linking or merging [2].

Fragment-based drug discovery Synthetic intermediate Protecting group strategy

XLogP3-AA = 1.4: Optimal Lipophilicity Window for Fragment Solubility Versus N-Hexyl or Dimethylphenyl Analogs

The target compound's computed XLogP3-AA of 1.4 places it within the preferred lipophilicity range for fragment screening (commonly ≤3). In contrast, more advanced piperidine analogs such as (+/-)-N-Hexyl-trans-3,4-dimethyl-4-(3-(N,N-dimethylsulfamoylamino)phenyl)piperidine exhibit a calculated XLogP of approximately 4.7, moving out of the optimal fragment space and into a more lipophilic, potentially promiscuous region [1] [2].

Lipophilicity Fragment solubility LogP optimization

Topological Polar Surface Area (TPSA) of 87.3 Ų: Enhanced Permeability Over N-Acetyl or Benzamide Anchors

The target compound's TPSA of 87.3 Ų is below the 90 Ų threshold often associated with good oral absorption and potential blood-brain barrier penetration. Related dimethylsulfamoyl-phenyl amide derivatives, such as N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide, are estimated to have a TPSA slightly exceeding 90 Ų due to the additional amide carbonyl and NH contributions [1]. This small but potentially impactful 3–5 Ų difference may translate into a measurable in vitro permeability advantage in Caco-2 or PAMPA models [2].

Polar surface area Membrane permeability CNS drug design

Piperidine-1-carboxylate as a Masked Secondary Amine: Orthogonal Deprotection Advantage Over Chemically Labile Phenyl Boronic Acid or Ketone Analogs

The piperidine-1-carboxylate group functions as a carbamate-protected secondary amine (a Cbz-type protecting group), which can be selectively cleaved under acidic (TFA) or hydrogenolytic conditions to unmask the piperidine NH for further N-functionalization. Analogous building blocks such as 1-{3-[(dimethylsulfamoyl)amino]phenyl}ethan-1-one, the boronic acid, or 3-[(dimethylsulfamoyl)amino]phenylboronic acid lack this masked amine functionality, instead presenting reactive carbonyl or boronic acid groups that require distinct, often incompatible, synthetic conditions [1] [2].

Protecting group Orthogonal deprotection Parallel synthesis

Rotatable Bond Count of 5: Conformational Restriction Advantage Over Linear N-Sulfamoyl-Piperidineamide Fragments

The target compound has 5 rotatable bonds, based on PubChem computed descriptors, which is notably fewer than the 7–9 rotatable bonds observed in flexible linear N-sulfamoyl-piperidineamides described in Solvay Pharmaceuticals patent literature (e.g., US2007/0149512) [1] [2]. This reduced conformational flexibility translates to a lower entropic penalty upon binding to a biological target, a principle validated in fragment-based drug discovery where rigid fragments yield higher ligand efficiency metrics.

Conformational restriction Entropic penalty Fragment linking

Meta-Substituted Dimethylsulfamoyl Fragment: Characterized in a BMP-2-Inducible Kinase Co-Crystal Structure (PDB 5I3O), Unlike Linear Sulfonamide Analogs

The 3-[(dimethylsulfamoyl)amino]phenyl fragment is a substructure of the indazole-based BMP-2-inducible kinase inhibitor IDV (PDB ligand code: IDV, PDB entry 5I3O), which was solved at 2.40 Å resolution using X-ray diffraction [1]. This experimental structural evidence validates that the meta-dimethylsulfamoylamino-phenyl motif is competent for specific kinase active-site binding. No analogous co-crystal structures are publicly available for simpler para-substituted dimethylsulfamoyl analogs or for N-sulfamoyl-piperidineamides in this target class.

Kinase inhibitor Fragment-based design Structural biology

Defined Application Scenarios for 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate Informed by Quantitative Differentiation


Fragment-Based Screening Library Design for CNS-Penetrant Kinase Targets

With an XLogP3-AA of 1.4, TPSA of 87.3 Ų, and a single HBD, this compound meets the stringent physicochemical criteria for CNS-focused fragment libraries [1]. Its structural precedent in the BMP-2-inducible kinase inhibitor IDV (PDB 5I3O) validates its utility as a starting fragment for kinase hit identification [2]. Procurement is justified when building a library that requires both CNS drug-like properties and validated kinase-binding potential, a combination not offered by more lipophilic N-hexyl derivatives or chemically simpler sulfamide building blocks.

Parallel Synthesis of Diversified Kinase Inhibitor Libraries via Late-Stage Piperidine Deprotection

The carbamate-protected piperidine arm enables orthogonal deprotection under acidic or hydrogenolytic conditions, releasing a free secondary amine for N-capping with sulfonamides, amides, ureas, or N-aryl groups [1]. This orthogonal handle is absent in dimethylsulfamoyl-phenyl boronic acid, acetyl, or unsubstituted sulfamide building blocks [2]. Researchers designing parallel synthetic routes to explore R-group diversity on a conserved 3-[(dimethylsulfamoyl)amino]phenyl scaffold will select this compound to reduce step count and improve overall yields.

Structure-Guided Optimization of BMP2K or Analogous Kinase Inhibitors

The PDB co-crystal structure of the IDV ligand (5I3O) demonstrates that the meta-dimethylsulfamoylamino-phenyl group engages the kinase hinge region with specific hydrogen bond and hydrophobic contacts [1]. Substituting the indazole-cyclopropylamide portion with the piperidine-1-carboxylate terminus of the target compound introduces a tractable synthetic handle for property optimization without disrupting the validated fragment-binding mode. This scenario provides a clear rationale for prioritizing this building block over uncharacterized alternatives.

Quote Request

Request a Quote for 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.